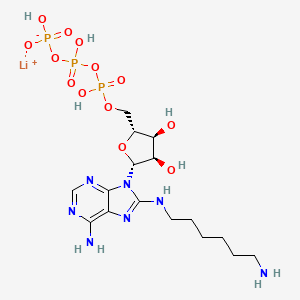
8-(6-Aminohexyl)aminoadenosine5-triphos phate lith
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is a chemical compound with the empirical formula C16H30N7O13P3 and a molecular weight of 621.37 g/mol It is a derivative of adenosine triphosphate (ATP) where an aminohexyl group is attached to the adenosine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt typically involves the modification of adenosine triphosphate (ATP) through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesizers and high-throughput screening methods may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the adenosine moiety or the phosphate groups.
Substitution: The aminohexyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminohexyl-substituted adenosine triphosphate derivatives .
Applications De Recherche Scientifique
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt has several scientific research applications, including:
Biochemistry: It is used as a substrate in enzymatic studies to investigate the activity of kinases and other ATP-dependent enzymes.
Cell Biology: The compound can be used to study cellular energy metabolism and signal transduction pathways involving ATP.
Industry: It may be used in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt involves its interaction with ATP-binding proteins and enzymes. The aminohexyl group allows for specific binding interactions, which can modulate the activity of these proteins. The compound can act as a competitive inhibitor or activator, depending on the context of the study .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): The parent compound, widely used in biochemical research.
8-Aminohexyladenosine: A similar compound without the triphosphate group.
8-(6-Aminohexyl)aminoadenosine: Another derivative with different functional groups.
Uniqueness
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is unique due to the presence of both the aminohexyl group and the triphosphate moiety. This combination allows for specific interactions with a variety of biological targets, making it a versatile tool in research .
Propriétés
Formule moléculaire |
C16H29LiN7O13P3 |
|---|---|
Poids moléculaire |
627.3 g/mol |
Nom IUPAC |
lithium;[[[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H30N7O13P3.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(34-15)7-33-38(29,30)36-39(31,32)35-37(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H,29,30)(H,31,32)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
Clé InChI |
MWTMFNIZLJYVAH-DNBRLMRSSA-M |
SMILES isomérique |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N |
SMILES canonique |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


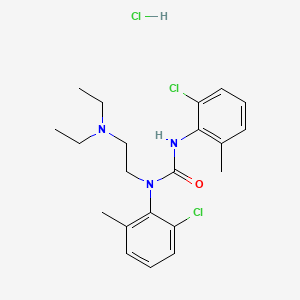

![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
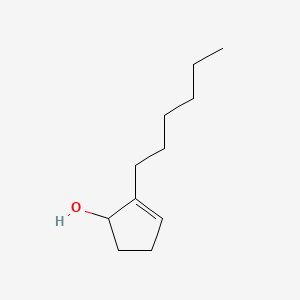
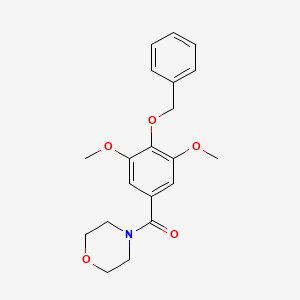
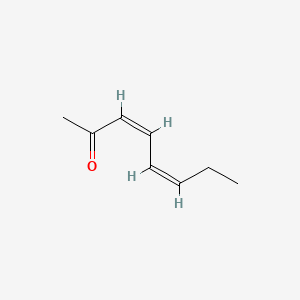

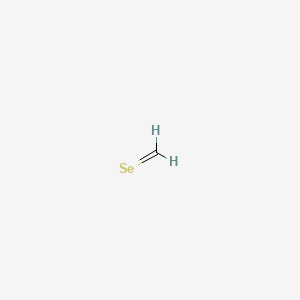
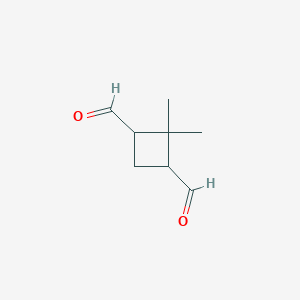
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

